molecular formula C15H15N5 B6055584 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B6055584
M. Wt: 265.31 g/mol
InChI Key: RDVKZOSDQQZLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a synthetic organic compound featuring a complex polyheterocyclic structure, which may be of significant interest in medicinal chemistry and drug discovery. The molecular architecture incorporates both a benzimidazole unit, a common pharmacophore in various bioactive molecules , and a fused 1,3,5-triazino-benzimidazole system. The 3-pyridinylmethyl substituent adds a potential for additional hydrogen bonding and metal coordination, which can influence the compound's physicochemical properties and interaction with biological targets. While specific biological data for this exact molecule is not readily available in public literature, structural analogs based on the benzimidazole and 1,3,5-triazine cores have been extensively investigated for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) . Such compounds are often explored for their antiproliferative activities in cancer research. The presence of multiple nitrogen atoms in its framework makes it a suitable candidate for researchers studying the structure-activity relationships (SAR) of nitrogen-containing heterocycles, which constitute over 60% of unique small-molecule drugs . This product is intended for laboratory research purposes only, specifically for in vitro assay development and hit-to-lead optimization studies. It is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity, solubility, and storage conditions.

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-6-14-13(5-1)18-15-17-10-19(11-20(14)15)9-12-4-3-7-16-8-12/h1-8H,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVKZOSDQQZLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=NC3=CC=CC=C3N2CN1CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with pyridine-3-carboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Tautomerism

Triazino-benzimidazoles exhibit significant structural variability based on substituents and tautomeric forms:

  • Pyridine vs. Thiophene/Indole Substituents : Derivatives with pyridine (e.g., 3b in ) show distinct cytotoxicity profiles compared to thiophene- or indole-substituted analogs. Pyridinyl groups enhance π-π stacking interactions in enzyme binding, whereas bulkier substituents like indole may improve membrane permeability .
  • Tautomerism: Dihydrotriazino-benzimidazoles exist predominantly as 3,4-dihydro tautomers (A) in DMSO, but annular tautomerism (e.g., 1,4-dihydro (B) or 4,10-dihydro (C)) can occur, influencing solubility and target engagement .

Key Observations :

  • Pyridinylmethyl vs. 4,4-Dimethyl Groups : The pyridinylmethyl substituent may enhance blood-brain barrier penetration compared to bulky 4,4-dimethyl groups in compound 4, which showed strong DHFR inhibition .
  • Ring System Variation: [1,2,4]Triazino[4,5-a]benzimidazoles () exhibit different activity profiles compared to [1,3,5]triazino[1,2-a]benzimidazoles, likely due to altered hydrogen-bonding patterns with target enzymes .
Base-Catalyzed Cyclization ()
  • Advantages : Mild conditions (e.g., piperidine catalysis), high yields (>80%), and scalability.
  • Limitations: Limited to aldehydes/ketones as electrophiles; substituent diversity constrained by reagent availability.
Aza-Wittig Reaction ()
  • Advantages: Efficient annulation for fused triazino-benzimidazoles; compatible with aromatic and aliphatic isocyanates.
  • Limitations: Requires pre-functionalized iminophosphorane intermediates, complicating large-scale synthesis.

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : Pyridinylmethyl groups (logP ~2.5) improve aqueous solubility compared to lipophilic 4-tert-butylphenacyl derivatives (logP ~4.2) .
  • Metabolic Stability : Geminal dimethyl groups (compound 4) reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

The compound 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of triazinobenzimidazoles typically involves the condensation of appropriate precursors. For instance, the fused triazinobenzimidazole derivatives can be synthesized through a multi-step reaction involving cyclization and functionalization processes. Spectroscopic techniques such as NMR and IR are commonly employed for structural characterization, confirming the molecular geometry and functional groups present in the compound.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditions
1CondensationBenzimidazole derivatives + Triazine derivativesHeat, solvent
2CyclizationIntermediate productsAcidic conditions
3PurificationCrystallization or chromatographySolvent-based

Antiparasitic Activity

Recent studies have demonstrated the antinematodic activity of compounds like this compound against Trichinella spiralis. In vitro evaluations revealed that this compound exhibits superior efficacy compared to traditional treatments like albendazole at specific concentrations (e.g., 50 μg/mL) .

Cytotoxicity Studies

The cytotoxicity of this compound was assessed using various cell lines including normal fibroblasts (3T3) and cancer cell lines (MCF-7 and AR-230). The results indicated that the compound showed low cytotoxicity across the tested cell lines, suggesting a favorable safety profile for potential therapeutic applications .

The proposed mechanism of action includes disruption of cellular processes in parasites while maintaining minimal toxicity to host cells. This selectivity is crucial for developing effective antiparasitic agents.

Case Study 1: Efficacy Against Trichinella spiralis

In a controlled study, the efficacy of this compound was evaluated against muscle larvae of Trichinella spiralis. The study found that at a concentration of 50 μg/mL, the compound achieved larvicidal effects of 42.1% after 24 hours and 52.4% after 48 hours. These results were significantly higher than those observed with conventional drugs .

Case Study 2: Safety Profile Assessment

A safety profile assessment involved administering varying concentrations of the compound to normal fibroblast cells over a period of 72 hours. The results showed no significant reduction in cellular viability up to concentrations of 250 µg/mL , indicating a promising therapeutic window for further development .

Q & A

Q. What are the common synthetic pathways for preparing triazino-benzimidazole derivatives, and how do reaction conditions influence yield and purity?

Triazino-benzimidazole derivatives are typically synthesized via multi-step reactions, including:

  • Aza-Wittig-type annulation : Reacting iminophosphorane intermediates with isocyanates to form the fused triazino-benzimidazole core .
  • Multi-component condensation : Combining 2-aminobenzimidazole derivatives with formaldehyde and primary amines under controlled pH and temperature .
  • Solid-phase synthesis : Using resin-bound amino acids and sequential functionalization (e.g., N-acylation, nitro group reduction, and cyanogen bromide cyclization) to generate trisubstituted derivatives .

Q. Key Optimization Parameters :

ParameterImpactExample ConditionsReference
TemperatureAffects reaction rate and side-product formation60–80°C for aza-Wittig reactions
Solvent PolarityInfluences solubility and intermediate stabilityPolar aprotic solvents (e.g., DMF) for condensation
Catalyst UseEnhances regioselectivityLewis acids (e.g., ZnCl₂) in cyclization steps

Q. How are structural features of triazino-benzimidazoles characterized, and what techniques validate their identity?

Structural characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent placement and ring fusion .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% typical) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ~367.45 g/mol for furan-substituted analogs) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline forms .

Q. What biological activities are associated with triazino-benzimidazole scaffolds, and how are they evaluated?

These compounds exhibit diverse bioactivities:

  • Anticancer : Growth inhibition in NCI-60 cell lines (e.g., compound 8 in [17] showed IC₅₀ < 10 µM).
  • Antiparasitic : 56% efficacy against Trichinella spiralis at 50 µg/mL .
  • Neuromodulatory : Potential GABA_A receptor binding inferred from structural analogs .

In vitro assays include cytotoxicity (MTT assay), enzyme inhibition (e.g., DHFR ), and receptor-binding studies.

Q. What physicochemical properties influence the drug-likeness of triazino-benzimidazoles?

Critical properties include:

  • Lipophilicity (LogP) : Optimized for membrane permeability (e.g., LogP ~2–3 for morpholine derivatives ).
  • Solubility : Enhanced by polar groups (e.g., methoxy or hydroxyl substituents ).
  • Stability : pH-dependent degradation studies guide formulation (stable at pH 4–8 ).

Q. How do substituent modifications alter the pharmacological profile of these compounds?

  • Pyridinylmethyl groups : Enhance CNS penetration via increased lipophilicity .
  • Morpholine rings : Improve solubility and metabolic stability .
  • Nitro or amino groups : Modulate electron density, affecting receptor binding .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in multi-step reactions) be addressed?

  • Parallel Synthesis : Solid-phase techniques reduce purification steps and improve scalability .
  • Microwave-Assisted Reactions : Accelerate condensation steps (e.g., 30-minute cyclization vs. 24 hours conventionally ).
  • Catalytic Systems : Use Pd-mediated cross-coupling for regioselective functionalization .

Q. How should contradictory bioactivity data between structural analogs be resolved?

Case Study : A morpholine-substituted analog showed strong in vitro cytotoxicity but poor in vivo efficacy.

  • Resolution Steps :
    • Evaluate pharmacokinetics (e.g., plasma stability, tissue distribution).
    • Perform molecular dynamics simulations to assess target binding under physiological conditions .
    • Modify substituents to balance lipophilicity and solubility (e.g., replace morpholine with piperazine ).

Q. What computational methods predict the interaction of triazino-benzimidazoles with biological targets?

  • Molecular Docking : Predict binding modes to receptors (e.g., GABA_A or adenosine receptors ).
  • QSAR Modeling : Relate substituent electronic parameters (Hammett constants) to activity trends .
  • ADMET Prediction : Tools like SwissADME estimate absorption and toxicity risks .

Q. How can reaction selectivity be improved in complex annulation pathways?

Example : Competing ring formation in aza-Wittig reactions.

  • Strategies :
    • Use sterically hindered isocyanates to favor triazino-benzimidazole over triazolo-thiadiazole products .
    • Optimize solvent polarity (e.g., toluene for non-polar intermediates ).

Q. What are the limitations of current biological assays, and how can they be mitigated?

  • False Positives in Cytotoxicity Assays :
    • Confirm mechanism via target-specific assays (e.g., DHFR inhibition vs. general cell death ).
    • Use 3D cell cultures to better mimic in vivo tumor microenvironments .
  • Species-Specific Activity : Test analogs in multiple models (e.g., murine vs. human cell lines ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.